molecular formula C25H24N6O5 B12400324 Tankyrase-IN-4

Tankyrase-IN-4

Cat. No.: B12400324
M. Wt: 488.5 g/mol
InChI Key: NOPWOPNQENKHSR-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tankyrase-IN-4 is a small molecule inhibitor of tankyrase, an enzyme that belongs to the poly (ADP-ribose) polymerase (PARP) family. Tankyrase plays a crucial role in various cellular processes, including Wnt signaling, telomere maintenance, and regulation of glucose metabolism. Inhibition of tankyrase has emerged as a promising strategy for the treatment of various diseases, particularly cancer .

Preparation Methods

The synthesis of Tankyrase-IN-4 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, process intensification, and automated synthesis platforms. These methods aim to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Tankyrase-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Tankyrase-IN-4 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of tankyrase in various cellular processes. In biology, it helps elucidate the molecular mechanisms underlying tankyrase-mediated signaling pathways. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of cancer, metabolic disorders, and other diseases. In industry, it is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

Tankyrase-IN-4 exerts its effects by inhibiting the enzymatic activity of tankyrase. This inhibition disrupts the poly-ADP-ribosylation of target proteins, leading to their stabilization and altered cellular functions. The molecular targets of this compound include key proteins involved in Wnt signaling, telomere maintenance, and glucose metabolism. By modulating these pathways, this compound can influence cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Tankyrase-IN-4 is one of several tankyrase inhibitors that have been developed for research and therapeutic purposes. Other similar compounds include XAV939, IWR-1, and G007-LK. Compared to these compounds, this compound exhibits unique structural features and binding properties that contribute to its specificity and potency. Its distinct chemical structure allows for selective inhibition of tankyrase, making it a valuable tool for studying the enzyme’s functions and developing targeted therapies .

Properties

Molecular Formula

C25H24N6O5

Molecular Weight

488.5 g/mol

IUPAC Name

N-[(2S)-3-[3-(2,4-dioxoquinazolin-1-yl)propanoylamino]-1-(methylamino)-1-oxopropan-2-yl]quinoline-3-carboxamide

InChI

InChI=1S/C25H24N6O5/c1-26-24(35)19(29-22(33)16-12-15-6-2-4-8-18(15)27-13-16)14-28-21(32)10-11-31-20-9-5-3-7-17(20)23(34)30-25(31)36/h2-9,12-13,19H,10-11,14H2,1H3,(H,26,35)(H,28,32)(H,29,33)(H,30,34,36)/t19-/m0/s1

InChI Key

NOPWOPNQENKHSR-IBGZPJMESA-N

Isomeric SMILES

CNC(=O)[C@H](CNC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O)NC(=O)C3=CC4=CC=CC=C4N=C3

Canonical SMILES

CNC(=O)C(CNC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O)NC(=O)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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